molecular formula C15H25N5O B2879172 N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)cyclopentanecarboxamide CAS No. 1206985-11-6

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)cyclopentanecarboxamide

Cat. No.: B2879172
CAS No.: 1206985-11-6
M. Wt: 291.399
InChI Key: BLTPLMRNCMMBAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)cyclopentanecarboxamide” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms . The compound also contains a dimethylamino group, which is a functional group consisting of a nitrogen atom attached to two methyl groups and to the rest of the molecule .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 4-Dimethylaminopyridine (DMAP) can be prepared in a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine .


Chemical Reactions Analysis

The compound contains functional groups that are known to participate in a variety of chemical reactions. For example, the dimethylamino group is a useful nucleophilic catalyst for a variety of reactions .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and structural characterization of compounds related to "N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)cyclopentanecarboxamide" have been a focus of several studies. For instance, the synthesis of pyrimidinyl derivatives through the reaction of 2-amino-4,6-dimethoxyl pyrimidine with potassium thiocyanate and methyl chloroformate, leading to the creation of compounds with specific crystal structures suitable for X-ray measurement, has been reported (Ji, 2006). This highlights the interest in developing novel methods for synthesizing and characterizing compounds with potential biological or material applications.

Biological Evaluation and Antimicrobial Activity

Several derivatives of the pyrimidinyl family have been synthesized and evaluated for their biological activities. Novel pyrazolopyrimidines derivatives have been explored for their anticancer and anti-5-lipoxygenase agents, showcasing the therapeutic potential of these compounds (Rahmouni et al., 2016). Additionally, compounds like 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines have been evaluated for their analgesic and anti-inflammatory properties, indicating a broad spectrum of potential medicinal applications (Chhabria et al., 2007).

Antiviral Activity

The exploration of antiviral activities is another significant area of research. For instance, derivatives of 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines have demonstrated antiviral activity against herpes viruses and retroviruses, suggesting their use as potential antiviral agents (Holý et al., 2002).

Antimicrobial and Antifungal Activities

The synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from 2-chloro-6-ethoxy-4-acetylpyridine, has shown promising antimicrobial and antifungal activities (Hossan et al., 2012). This illustrates the potential of these compounds in developing new antimicrobial agents.

Properties

IUPAC Name

N-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O/c1-11-10-13(20(2)3)19-15(18-11)17-9-8-16-14(21)12-6-4-5-7-12/h10,12H,4-9H2,1-3H3,(H,16,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTPLMRNCMMBAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCCNC(=O)C2CCCC2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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